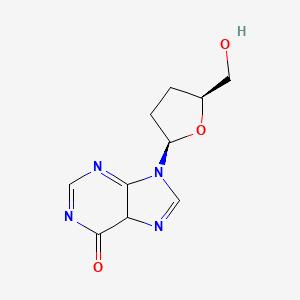

2',3'-Dideoxyinosine;ddI

Description

Classification as a Dideoxynucleoside and Purine (B94841) Analog

2',3'-Dideoxyinosine is structurally a purine 2',3'-dideoxyribonucleoside. nih.gov This classification highlights two key structural modifications compared to natural nucleosides. Firstly, it is a dideoxynucleoside, meaning the hydroxyl groups at both the 2' and 3' positions of the ribose sugar moiety have been replaced by hydrogen atoms. nih.govresearchgate.net This alteration is crucial to its mechanism of action. Secondly, it is a purine analogue, specifically an analogue of inosine. amazonaws.comacs.org The base in ddI is hypoxanthine (B114508), which is structurally related to the purine bases adenine (B156593) and guanine (B1146940) found in natural nucleic acids. researchgate.netwikipedia.org

The structural characteristics of ddI are fundamental to its function as an antiviral agent. The absence of the 3'-hydroxyl group prevents the formation of phosphodiester bonds, which are essential for the elongation of nucleic acid chains. nih.gov This makes ddI a potent chain-terminator of viral DNA synthesis.

Historical Context in Antiretroviral Drug Development

The development of 2',3'-Dideoxyinosine is a significant chapter in the story of antiretroviral therapy. Its emergence provided a critical alternative for patients who could not tolerate the first approved anti-HIV drug, zidovudine (B1683550) (AZT).

Early Development of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

The discovery of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s spurred an urgent search for effective treatments. oup.com A primary target for drug development was the viral enzyme reverse transcriptase (RT), which is essential for the replication of the HIV genome. wikipedia.orgebsco.com This led to the development of a class of drugs known as Nucleoside Reverse Transcriptase Inhibitors (NRTIs). wikipedia.org

NRTIs are analogues of natural nucleosides that, once incorporated into the growing viral DNA chain, act as chain terminators, thereby halting viral replication. wikipedia.orgwikipedia.org Zidovudine (AZT), a thymidine (B127349) analogue, was the first NRTI to be approved by the U.S. Food and Drug Administration (FDA) in 1987. wikipedia.orgencyclopedia.pub

Role in First-Generation Antiretroviral Research

Following the introduction of AZT, research focused on identifying other nucleoside analogues with anti-HIV activity. oup.com In 1964, Morris J. Robins and R.K. Robins synthesized the related prodrug of didanosine (B1670492), 2',3'-dideoxyadenosine (B1670502) (ddA). wikipedia.org Later, researchers at the National Cancer Institute, including Samuel Broder, Hiroaki Mitsuya, and Robert Yarchoan, discovered that both ddA and ddI could inhibit HIV replication in vitro. wikipedia.org

These findings led to preclinical and clinical development of ddI. oup.comnih.govoup.com In 1991, didanosine became the second drug approved for the treatment of HIV infection in the United States. wikipedia.orgunal.edu.conih.gov Its approval was a significant milestone, offering an alternative for patients and contributing to the development of combination antiretroviral therapies. unal.edu.coclinicaltrials.gov

Structural Basis as an Inosine/Adenosine (B11128)/Guanosine (B1672433) Analogue for Research Applications

The structural similarity of 2',3'-Dideoxyinosine to natural purine nucleosides forms the basis of its biological activity and its utility in research. nih.gov It can be considered an analogue of inosine, adenosine, and guanosine due to the shared purine ring structure. researchgate.netnih.gov

Specifically:

As an inosine analogue , the primary difference is the absence of the 2' and 3' hydroxyl groups on the ribose sugar. researchgate.net

As an adenosine analogue , in addition to the dideoxy modification, the adenine base is converted to a hypoxanthine base. researchgate.net

As a guanosine analogue , it also features the dideoxy modification and the conversion of the guanine base to hypoxanthine. researchgate.net

This structural mimicry allows ddI to be recognized by cellular and viral enzymes. wikipedia.org Inside the cell, ddI is converted to its active triphosphate form, dideoxyadenosine triphosphate (ddATP), by cellular enzymes. wikipedia.orgpsu.edunih.gov This active metabolite then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the viral DNA by reverse transcriptase. wikipedia.org Once incorporated, the lack of a 3'-hydroxyl group prevents further chain elongation, effectively inhibiting viral replication. wikipedia.org

This mechanism of action has made ddI a valuable tool in virological and immunological research beyond its clinical applications. amazonaws.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O3 |

|---|---|

Molecular Weight |

236.23 g/mol |

IUPAC Name |

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |

InChI |

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-8,15H,1-3H2/t6-,7+,8?/m0/s1 |

InChI Key |

HKQSQLIIDRXGLH-KJFJCRTCSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3C2=NC=NC3=O |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3C2=NC=NC3=O |

Origin of Product |

United States |

Molecular Mechanisms of Action of 2 ,3 Dideoxyinosine

Intracellular Phosphorylation and Active Metabolite Formation

For ddI to exert its antiviral activity, it must first be converted into its active form within the host cell. nih.gov This process involves a series of enzymatic reactions that transform the initial compound into a potent inhibitor of viral enzymes. wikipedia.orgnih.gov

Conversion to 2',3'-Dideoxyadenosine (B1670502) Triphosphate (ddATP)

Didanosine (B1670492) enters the cell and undergoes intracellular phosphorylation to become its active metabolite, dideoxyadenosine triphosphate (ddATP). wikipedia.orgpatsnap.comnih.gov This conversion is a critical step, as ddI itself is not the active antiviral agent. nih.gov The active moiety, ddATP, is what directly interacts with the viral machinery to halt replication. nih.govdrugbank.com

Inhibition of Viral Reverse Transcriptase

The primary target of ddATP is the viral reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses like HIV. researchgate.netpatsnap.comdrugbank.com By targeting this enzyme, ddATP effectively disrupts the virus's life cycle. patsnap.com

Competition with Natural Substrates at the Enzyme Active Site

ddATP acts as a competitive inhibitor of the natural substrate for reverse transcriptase, which is deoxyadenosine (B7792050) triphosphate (dATP). drugbank.comeuropa.eu Structurally similar to dATP, ddATP vies for the same active site on the enzyme. wikipedia.orgpatsnap.com This competition reduces the efficiency of the reverse transcription process, thereby hindering viral replication. researchgate.neteuropa.eu

DNA Chain Termination Mechanism

Beyond competitive inhibition, the incorporation of ddATP into the growing viral DNA chain leads to immediate chain termination. patsnap.comdrugbank.com This is because ddATP is a dideoxynucleoside, meaning it lacks the 3'-hydroxyl group on its sugar moiety that is essential for the formation of a phosphodiester bond with the next incoming nucleotide. nih.govwho.intpatsnap.com The absence of this group makes further elongation of the DNA strand impossible, effectively halting the synthesis of viral DNA. drugbank.compatsnap.com

Molecular Interactions with Viral Polymerases and Exonucleases

Recent research has expanded the understanding of ddI's interactions beyond HIV reverse transcriptase, suggesting a broader potential for its antiviral activity. Studies have shown that ddI can also interact with the polymerases of other viruses. For instance, it has demonstrated the ability to block the polymerases of certain resistant RNA viruses. acs.org

Furthermore, research into SARS-CoV-2 has indicated that ddI can potently inhibit the viral RNA-dependent RNA polymerase (RdRp). acs.orgnih.gov Computational models suggest that ddI binds strongly to the catalytic active site of the SARS-CoV-2 RdRp. acs.org Interestingly, the presence of the viral exonuclease nsp14, which has a proofreading function, can increase resistance to nucleoside analogues. nih.gov However, ddI has been shown to inhibit both the polymerase and the proofreading activities of the SARS-CoV-2 replication machinery. acs.org

Inhibition of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp)

Didanosine (2',3'-dideoxyinosine, ddI), an antiretroviral agent, has been investigated for its potential to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19. acs.org The primary target for this inhibition is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral RNA genome. beilstein-journals.orgesmed.org The inhibitory action of didanosine is not direct; it must first be metabolized intracellularly to its active triphosphate form, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP), which is structurally similar to the natural nucleoside triphosphates used by the polymerase. acs.orgpediatriconcall.com

Research has demonstrated that didanosine potently inhibits the replication of SARS-CoV-2 in vitro. acs.orgnih.gov During viral replication, the active metabolite ddATP competes with the natural substrates, adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), for the active site of the SARS-CoV-2 RdRp. acs.org The low-fidelity nature of the SARS-CoV-2 RdRp allows it to mistakenly incorporate the ddATP "faulty nucleotide" into the newly synthesized viral RNA strand. acs.org

Once incorporated, ddATP acts as a chain terminator. The dideoxyribose sugar in its structure lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. acs.orgpatsnap.com This inability to form the bond halts the elongation of the RNA chain, effectively terminating the replication process. acs.orgpediatriconcall.com In vitro studies have quantified this inhibitory effect, showing didanosine to be a potent inhibitor of both the SARS-CoV-2 virus and its isolated RdRp enzyme. acs.orgacs.org

Table 1: In Vitro Inhibitory Activity of Didanosine against SARS-CoV-2

| Target | Metric | Reported Value (μM) |

| SARS-CoV-2 (Variant of Concern 202012/01) | EC50 | 3.1 |

| SARS-CoV-2 RdRp Enzyme | EC50 | 0.19 |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Data sourced from in vitro studies. acs.orgnih.gov

Effects on Viral Genome Synthesis and Replication Fidelity

The incorporation of ddATP into the nascent viral RNA has profound effects on the synthesis and integrity of the SARS-CoV-2 genome. The primary consequence is the premature termination of RNA chain elongation, as the viral RdRp cannot extend the chain beyond the incorporated ddATP molecule. acs.orgdrugbank.com This directly halts the synthesis of complete viral RNA genomes, thereby stopping viral replication. acs.org

Beyond simple chain termination, didanosine's structure may impart a secondary inhibitory mechanism related to the virus's proofreading machinery. Coronaviruses possess a 3'-to-5' exoribonuclease (ExoN), part of the nsp14/nsp10 protein complex, which can identify and excise incorrectly incorporated nucleotides, a process known as proofreading. nih.gov However, this proofreading function typically requires a 2'-hydroxyl group on the sugar of the terminal nucleotide to operate. nih.gov The ddI molecule lacks this 2'-hydroxyl group, which may disable the ExoN's ability to remove the offending chain-terminating nucleotide. nih.gov This potential dual-action—halting synthesis and evading repair—would synergistically disrupt viral genome replication. nih.gov The resulting incomplete and unstable RNA strands cannot serve as effective templates for further replication or for the production of new viral particles. nih.gov

Molecular Pharmacology and Cellular Signaling Pathways

The molecular pharmacology of didanosine is centered on its intracellular conversion and subsequent interaction with polymerases. Didanosine itself is a prodrug, a synthetic analog of the purine (B94841) nucleoside inosine. pediatriconcall.comwikipedia.org Upon entering a host cell, it undergoes a series of enzymatic transformations to become the pharmacologically active molecule, dideoxyadenosine triphosphate (ddATP). patsnap.com

This activation pathway involves cellular enzymes. pediatriconcall.com Initially, ddI is converted to its monophosphate form (ddAMP) and then undergoes a reversible amination to become dideoxyadenosine monophosphate, a reaction involving adenylosuccinate synthetase and adenylosuccinate lyase. nih.gov This is followed by further phosphorylation steps by cellular kinases to yield the triphosphate ddATP. nih.gov

While its primary therapeutic action involves inhibiting viral polymerases, the active metabolite ddATP can also interact with host cell polymerases, which is a key aspect of its pharmacological profile. Notably, it can affect the host's mitochondrial DNA polymerase gamma. patsnap.com This interaction can lead to the depletion of mitochondrial DNA (mtDNA), a mechanism associated with cellular dysfunction and long-term toxicities. patsnap.comselleck.co.jp

The metabolism of didanosine also occurs through pathways responsible for eliminating endogenous purines. drugbank.comnih.gov In the blood, purine nucleoside phosphorylase (PNP), an enzyme present in red blood cells, can break down ddI into hypoxanthine (B114508). nih.gov This is a significant metabolic pathway, with studies showing extensive conversion of ddI to hypoxanthine in whole blood. nih.gov

Detailed Molecular-Level Mechanisms of Drug Action

At the molecular level, didanosine functions as a dideoxynucleoside reverse transcriptase inhibitor (NRTI). patsnap.com Its mechanism of action is defined by two key molecular events following its intracellular phosphorylation to ddATP. pediatriconcall.comdrugbank.com

Competitive Inhibition: The active metabolite, ddATP, is a structural analog of the natural substrate deoxyadenosine triphosphate (dATP). wikipedia.org It competes with dATP for the substrate-binding site of viral polymerases like HIV reverse transcriptase. pediatriconcall.comdrugbank.com This competitive binding reduces the rate at which the enzyme can incorporate the natural nucleotides required for DNA or RNA synthesis.

Chain Termination: If ddATP is selected by the polymerase and incorporated into the growing nucleic acid chain, it invariably terminates further synthesis. drugbank.comnih.gov This is because the sugar moiety of didanosine lacks a hydroxyl group at the 3' position. nih.gov This 3'-OH group is chemically essential for forming the 5'-to-3' phosphodiester bond that links it to the next nucleotide in the sequence. drugbank.comnih.gov Without this group, the chain cannot be elongated, leading to the premature termination of viral DNA (in the case of HIV) or RNA (in the case of SARS-CoV-2) synthesis. acs.orgdrugbank.com

Resistance to didanosine can develop through specific mutations in the polymerase gene. For instance, in HIV-1, the L74V mutation in the reverse transcriptase enzyme has been shown to confer resistance. nih.gov Mechanistic studies on this mutant enzyme revealed that while it could still catalyze DNA synthesis, it showed altered substrate recognition and reduced sensitivity to ddATP, highlighting that changes in the enzyme's active site are a key resistance mechanism. nih.gov

Table 2: Key Enzymes in Didanosine Metabolism and Action

| Enzyme | Role | Organism/System |

| Cellular Kinases | Phosphorylate ddI to its active triphosphate form (ddATP). | Human Cells |

| Adenylosuccinate Synthetase | Involved in the conversion of ddI-monophosphate to ddA-monophosphate. | Human Cells |

| Adenylosuccinate Lyase | Involved in the conversion of ddI-monophosphate to ddA-monophosphate. | Human Cells |

| HIV Reverse Transcriptase | Target enzyme; inhibited by ddATP via competition and chain termination. | Human Immunodeficiency Virus (HIV) |

| SARS-CoV-2 RdRp | Target enzyme; inhibited by ddATP via competition and chain termination. | SARS-CoV-2 |

| Mitochondrial DNA Polymerase | Off-target enzyme; inhibition can lead to mtDNA depletion. | Human Mitochondria |

| Purine Nucleoside Phosphorylase (PNP) | Metabolizes ddI to hypoxanthine in the blood. | Human Red Blood Cells |

This table summarizes the primary enzymes involved in the activation, action, and metabolism of didanosine. acs.orgpatsnap.comnih.govnih.govnih.gov

Enzyme Mechanistic Studies Utilizing ddITP

The triphosphate form of 2',3'-dideoxyinosine (ddITP) serves as a valuable tool in biochemical and enzyme mechanistic studies. trilinkbiotech.comglpbio.com Its defining characteristic as a chain terminator makes it useful for producing DNA or RNA sequences that cannot be extended by polymerases or joined by DNA ligases. trilinkbiotech.comglpbio.com

One of the most common applications is in DNA sequencing, specifically in the Sanger dideoxy method and modern cycle sequencing protocols. trilinkbiotech.comglpbio.com In these techniques, ddNTPs (including ddITP as an analog for GTP) are used in controlled concentrations to generate a collection of DNA fragments that are terminated at every possible position, allowing the sequence to be read.

Beyond sequencing, ddITP is employed in mechanistic studies to probe the function of various polymerases. trilinkbiotech.comglpbio.com By observing how an enzyme interacts with or is inhibited by ddITP, researchers can gain insight into its substrate specificity, binding efficiency, and catalytic mechanism. nih.gov For example, it is used to study chain extension by Taq polymerases in PCR assays. caymanchem.com Another notable application is pyrophosphorolysis-activated polymerization (PAP), a technique that uses primers terminated with a dideoxy nucleotide to detect rare mutations. trilinkbiotech.comglpbio.com

Table 3: Applications of ddITP in Enzyme Mechanistic Studies

| Application | Description | Enzyme Class Studied |

| DNA/RNA Sequencing | Used as a chain terminator to generate fragments of varying lengths, allowing for sequence determination. trilinkbiotech.comglpbio.com | DNA and RNA Polymerases |

| Polymerase Inhibition Assays | Utilized as a known inhibitor to characterize the active site and kinetic parameters of novel or mutant polymerases. nih.gov | DNA/RNA Polymerases, Reverse Transcriptases |

| Pyrophosphorolysis-Activated Polymerization (PAP) | Employed as a 3'-terminating agent on primers for the specific detection of rare genetic mutations. trilinkbiotech.comglpbio.com | DNA Polymerases |

| Production of Terminated Nucleic Acids | Used to synthesize specific DNA or RNA strands that are blocked from further extension or ligation for various in vitro assays. trilinkbiotech.com | Polymerases, Ligases |

Table 4: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

| ddI / Didanosine | 2',3'-Dideoxyinosine |

| ddATP | 2',3'-Dideoxyadenosine-5'-triphosphate |

| ddITP | 2',3'-Dideoxyinosine-5'-triphosphate |

| ATP | Adenosine triphosphate |

| GTP | Guanosine triphosphate |

| dATP | Deoxyadenosine triphosphate |

| ddAMP | 2',3'-Dideoxyadenosine monophosphate |

| HIV | Human Immunodeficiency Virus |

| SARS-CoV-2 | Severe Acute Respiratory Syndrome Coronavirus 2 |

| RdRp | RNA-Dependent RNA Polymerase |

| ExoN | 3'-to-5' Exoribonuclease |

| PNP | Purine Nucleoside Phosphorylase |

Cellular Metabolism and Biotransformation Pathways of 2 ,3 Dideoxyinosine

Catabolic Breakdown Pathways

The primary route for the systemic clearance of ddI involves its catabolism into natural purine (B94841) metabolites. nih.govasm.org This breakdown occurs through a two-step enzymatic process.

Conversion to Hypoxanthine (B114508) by Purine Nucleoside Phosphorylase (PNP)

A key step in the catabolism of ddI is its phosphorolytic cleavage by purine nucleoside phosphorylase (PNP). nih.govasm.orgoncohemakey.com This enzyme, present in various tissues including red blood cells, catalyzes the breakdown of ddI to release the base hypoxanthine and 2',3'-dideoxyribose. nih.govresearchgate.net Studies have shown that ddI is extensively metabolized in whole blood, with hypoxanthine being the principal metabolite formed. nih.gov The activity of PNP is a significant contributor to the clearance of ddI from the body. nih.govasm.org

Further Metabolism to Uric Acid by Xanthine (B1682287) Oxidase

Following its formation from ddI, hypoxanthine enters the endogenous purine degradation pathway. researchgate.netwho.int It is further metabolized by the enzyme xanthine oxidase, first to xanthine and subsequently to uric acid, which is then eliminated from the body. nih.govresearchgate.netdrugbank.com This metabolic route accounts for a significant portion of the disposition of ddI. who.int

Intracellular Pharmacokinetics and Formation of Active Metabolites

For ddI to exert its therapeutic effect, it must be converted intracellularly to its active form, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). drugbank.comnih.goveuropa.eu This process involves a multi-step phosphorylation and amination pathway. who.int

Upon entering the cell, ddI is first phosphorylated by a cellular 5'-nucleotidase to form didanosine-5'-monophosphate (ddIMP). researchgate.netasm.org Subsequently, ddIMP is converted to dideoxyadenosine-5'-monophosphate (ddAMP) through the sequential action of adenylosuccinate synthetase and adenylosuccinate lyase. researchgate.netwho.intnih.gov Finally, ddAMP is further phosphorylated by adenylate kinase and other purine nucleoside kinases to the diphosphate (B83284) (ddADP) and ultimately to the active triphosphate metabolite, ddATP. researchgate.netwho.intasm.org This active form, ddATP, has a prolonged intracellular half-life. oncohemakey.com

Enzymatic Activities Involved in ddI Metabolism

Several key enzymes are integral to the metabolism of ddI. The primary enzymes involved in its catabolism and activation are detailed below.

| Enzyme | Role in ddI Metabolism |

| Purine Nucleoside Phosphorylase (PNP) | Catalyzes the breakdown of ddI to hypoxanthine. nih.govasm.orgoncohemakey.comnih.gov |

| Xanthine Oxidase | Metabolizes hypoxanthine to xanthine and then to uric acid. nih.govdrugbank.com |

| 5'-Nucleotidase | Phosphorylates ddI to its initial monophosphate form (ddIMP). researchgate.netasm.org |

| Adenylosuccinate Synthetase | Converts ddIMP to an intermediate in the pathway to ddAMP. researchgate.netwho.intnih.gov |

| Adenylosuccinate Lyase | Completes the conversion of the intermediate to ddAMP. researchgate.netwho.intnih.gov |

| Adenylate Kinase (and other kinases) | Performs the subsequent phosphorylations of ddAMP to ddADP and finally to the active ddATP. researchgate.netwho.int |

| Adenosine (B11128) Deaminase (ADA) | While not directly metabolizing ddI, it can deaminate 2',3'-dideoxyadenosine (B1670502) (ddA) to form ddI. oncohemakey.com |

This table summarizes the key enzymes and their functions in the metabolic pathways of 2',3'-dideoxyinosine.

It is noteworthy that ddI itself is not a substrate for cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes. researchgate.net

Bioenergetics and Neurometabolism Research in the Context of Altered Cellular Metabolism

Research has explored the impact of ddI on cellular energy metabolism, particularly within the context of mitochondria. Studies have indicated that ddI can affect mitochondrial function. nih.govnih.gov For instance, exposure of cultured human muscle cells to ddI resulted in decreased activities of mitochondrial respiratory chain complexes. nih.gov

In the context of neurometabolism, research has investigated the relationship between ddI treatment and neuronal health. Some studies suggest that ddI can contribute to neuronal injury, which may be associated with impaired mitochondrial function and reduced expression of neurotrophic factors. nih.gov The purine analogue has been shown to cause an immediate and concentration-dependent inhibition of oxygen consumption and the activity of complex I and III of the mitochondrial respiratory chain. oup.com These findings highlight the intricate link between the metabolism of ddI and its effects on cellular bioenergetics and neurometabolism.

Preclinical Antiviral Efficacy and Mechanistic Studies of 2 ,3 Dideoxyinosine

In Vitro Antiviral Activity against Human Immunodeficiency Virus (HIV)

2',3'-Dideoxyinosine (ddI), a synthetic purine (B94841) nucleoside analogue, demonstrates inhibitory effects on the in vitro replication of the Human Immunodeficiency Virus (HIV) in various human cell cultures. europa.eubodypositive.org.nz Following cellular uptake, ddI is enzymatically converted to its active metabolite, dideoxyadenosine triphosphate (ddATP). bodypositive.org.nz This active form acts as a potent inhibitor of HIV-1 reverse transcriptase. nih.gov The mechanism of action involves the incorporation of ddATP into the growing viral DNA chain, which, due to the absence of a 3'-hydroxyl group, leads to chain termination and thereby halts viral replication. bodypositive.org.nz Furthermore, ddATP competitively inhibits the HIV reverse transcriptase enzyme by vying with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site. europa.eubodypositive.org.nz

Activity in T-cell and Monocyte Cultures

The in vitro antiviral potency of ddI against HIV varies depending on the cell type. In T-cell cultures, the concentration of ddI required to inhibit viral replication by 50% (ID50) typically ranges from 2.5 to 10 µM. bodypositive.org.nz However, in monocyte/macrophage cell cultures, ddI exhibits greater potency, with reported ID50 values between 0.01 to 0.1 µM. bodypositive.org.nz In comparative studies, the in vitro activity of ddI against HIV is generally less potent than that of zidovudine (B1683550) (AZT) and zalcitabine (B1682364) (ddC), often by a significant margin. nih.govoup.comoup.com Despite this, in monocyte/macrophage cultures, the potency of ddI is comparable to or even greater than that of zidovudine. nih.govoup.comoup.com

It has also been observed that in vitro, HIV can sensitize both monocytes and dendritic cells to apoptosis in response to death ligands, a process that occurs even in the presence of ddI, suggesting indirect mechanisms of cell death. nih.gov

Table 1: In Vitro Antiviral Activity of Didanosine (B1670492) (ddI) against HIV

| Cell Type | 50% Inhibitory Concentration (ID50) | Reference |

|---|---|---|

| T-Cells | 2.5 - 10 µM | bodypositive.org.nz |

| Monocyte/Macrophages | 0.01 - 0.1 µM | bodypositive.org.nz |

| HT4-6C Cells (HIV-1) | 2.1 µM | bodypositive.org.nz |

| HT4-6C Cells (HIV-2) | 5.6 µM | bodypositive.org.nz |

Preclinical Evaluation in Murine Leukemia Virus Models

Preclinical studies utilizing Rauscher murine leukemia virus (R-MuLV) models have been employed to investigate the antiviral properties of ddI. nih.gov These models provide a platform for both in vitro and in vivo assessment of antiretroviral agents. nih.gov

In Vitro and In Vivo Enhancement of Activity by Ribavirin (B1680618) in Model Systems

The combination of ddI with ribavirin has been shown to enhance its antiviral activity against R-MuLV in both in vitro and in vivo settings. nih.gov This enhancement is a key finding from studies exploring combination therapies in these preclinical models. nih.gov

Analysis of Synergistic Antiviral Effects in Experimental Models

Studies analyzing the interaction between ddI and ribavirin in R-MuLV models have demonstrated synergistic antiviral effects. nih.gov The observed reductions in virus titer were greater than what would be anticipated from a purely additive interaction between the two drugs. nih.gov This synergistic relationship was identified using the method of Prichard and Shipman for analyzing drug-drug interactions. nih.gov However, it is important to note that alongside the antiviral synergy, some synergistic toxicity was also observed in the animal model. nih.gov

Drug Repurposing Efforts and Activity against Emerging Viral Pathogens

The established history and known pharmacological profile of ddI as an antiretroviral agent have prompted investigations into its potential use against other viral pathogens, a strategy known as drug repurposing. acs.orgnih.govbioivt.com This approach can significantly shorten the timeline and reduce the costs associated with developing new antiviral treatments. bioivt.com

Preclinical Investigations against SARS-CoV-2 Strains

Recent preclinical research has explored the efficacy of ddI against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. acs.orgnih.govscienceopen.com In vitro studies have demonstrated that ddI can potently inhibit the replication of SARS-CoV-2. acs.orgscienceopen.com

The primary target for ddI's activity against SARS-CoV-2 is believed to be the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication that is highly conserved across different SARS-CoV-2 variants. acs.orgnih.govacs.org In vitro assays have shown that ddI can inhibit SARS-CoV-2 replication with a 50% effective concentration (EC50) of approximately 3.1 µM and inhibit the RdRp enzyme with an EC50 of around 0.19 µM. acs.orgscienceopen.com These findings suggest that ddI is more potent in this in vitro setting than remdesivir (B604916) and its active metabolite, GS-441524. acs.orgscienceopen.com

Table 2: In Vitro Anti-SARS-CoV-2 Activity of Didanosine (DDI)

| Parameter | DDI | Remdesivir | GS-441524 | Reference |

|---|---|---|---|---|

| Anti-SARS-CoV-2 EC50 | ~3.1 µM | ~21 µM | ~15.60 µM | acs.org |

| Anti-RdRp EC50 | ~0.19 µM | - | - | acs.org |

| Anti-VOC-202012/01 EC50 | 3.47 µM | 22.92 µM | 16.04 µM | acs.org |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 2',3'-Dideoxyinosine | ddI |

| Zidovudine | AZT |

| Zalcitabine | ddC |

| Dideoxyadenosine triphosphate | ddATP |

| Deoxyadenosine triphosphate | dATP |

| Ribavirin | |

| Remdesivir |

Inhibition of SARS-CoV-2 Replication and Transcription in Cell-Based Assays

The emergence of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) prompted global efforts to identify effective antiviral agents. In this context, the nucleoside analogue 2',3'-Dideoxyinosine (ddI) was investigated for its potential to inhibit viral replication and transcription in preclinical studies. As a known inhibitor of viral polymerases, ddI was hypothesized to target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the viral life cycle. nih.govacs.org

Initial preclinical evaluations have demonstrated that ddI is capable of potently inhibiting the replication of virulent SARS-CoV-2 variants in cell-based assays. nih.gov One study, utilizing Vero E6 cells, reported that ddI impaired and inhibited the replication and transcription of the VOC-202012/01 variant of SARS-CoV-2. nih.gov The half-maximal effective concentration (EC₅₀) of ddI in this in vitro anti-SARS-CoV-2 assay was determined to be approximately 3.1 µM. nih.gov This potency was notably higher than that of the reference compounds tested in the same study, remdesivir and its active metabolite GS-441524, which exhibited EC₅₀ values of 21 µM and 15.60 µM, respectively. nih.gov

To specifically assess the inhibitory effect of ddI on the core transcriptional machinery of the virus, a cell-based anti-RdRp assay was employed. nih.gov This assay, which simulates the natural replication processes driven by SARS-CoV-2 RdRp, revealed that ddI successfully suppressed the enzyme's activity with a very low EC₅₀ value of 0.19 µM. nih.gov

The study further investigated the interaction of ddI with the viral proofreading mechanism, which is mediated by the exoribonuclease nsp14. In the presence of the wild-type exoribonuclease, the anti-RdRp activity of ddI was slightly reduced, with the EC₅₀ value increasing to 0.31 µM. nih.gov However, when the exoribonuclease was inactivated through mutations, the inhibitory activity of ddI was enhanced, resulting in an EC₅₀ of 0.24 µM. nih.gov These findings suggest that ddI is a potent inhibitor of the SARS-CoV-2 RdRp and that while it is subject to the viral proofreading mechanism to some extent, it retains significant inhibitory capacity. nih.gov The compound also demonstrated a high selectivity index (SI > 32.26) in Vero E6 cells, indicating a favorable profile of specific antiviral activity versus cellular toxicity in this assay system. acs.org

The following table summarizes the key findings from these preclinical cell-based assays.

Table 1: In Vitro Antiviral and Anti-RdRp Activity of 2',3'-Dideoxyinosine against SARS-CoV-2

| Compound | Assay | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 2',3'-Dideoxyinosine (ddI) | Anti-SARS-CoV-2 (VOC-202012/01) | Vero E6 | 3.1 nih.gov | >100 acs.org | >32.26 acs.org |

| Anti-SARS-CoV-2 RdRp | HEK293T | 0.19 nih.gov | N/A | N/A | |

| Anti-SARS-CoV-2 RdRp (with ExoN) | HEK293T | 0.31 nih.gov | N/A | N/A | |

| Remdesivir | Anti-SARS-CoV-2 (VOC-202012/01) | Vero E6 | 21 nih.gov | >100 acs.org | >4.76 acs.org |

| GS-441524 | Anti-SARS-CoV-2 (VOC-202012/01) | Vero E6 | 15.60 nih.gov | >100 acs.org | >6.41 acs.org |

EC₅₀ (Half-maximal effective concentration), CC₅₀ (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC₅₀/EC₅₀), ExoN (Exoribonuclease nsp14), N/A (Not Applicable)

Mechanisms of Viral Resistance to 2 ,3 Dideoxyinosine

Reverse Transcriptase Mutations Conferring Resistance

Several key mutations in the HIV-1 reverse transcriptase gene have been identified that confer resistance to ddI. These mutations, either alone or in combination, reduce the susceptibility of the virus to the inhibitory effects of the drug.

The Q151M mutation, often found as part of a larger constellation of mutations known as the Q151M complex, is a significant pathway for multidrug resistance, including to ddI. nih.govasm.org This complex typically includes the primary Q151M substitution along with accessory mutations such as A62V, V75I, F77L, and F116Y. nih.govnih.gov The emergence of the Q151M complex was frequently observed in patients who were failing therapies that included ddI and/or zidovudine (B1683550) (AZT). nih.govnih.gov

The Q151M mutation alone can confer a moderate to high level of resistance to ddI. plos.orgstanford.edu The entire Q151M complex, however, leads to high-level resistance to ddI, as well as to other NRTIs like stavudine (B1682478) (d4T) and abacavir (B1662851) (ABC), and intermediate resistance to tenofovir (B777) (TDF), lamivudine (B182088) (3TC), and emtricitabine (B123318) (FTC). stanford.edu The mechanism of resistance conferred by the Q151M complex is believed to involve enhanced discrimination by the RT enzyme, allowing it to preferentially incorporate natural deoxynucleoside triphosphates (dNTPs) over the chain-terminating ddI-triphosphate. asm.org Structural studies have shown that the Q151M mutation causes a conformational change in the dNTP-binding pocket of the RT. nih.gov The accessory mutations within the complex, particularly F116Y, are thought to stabilize this altered conformation and restore the enzyme's DNA polymerization efficiency, which can be compromised by the primary Q151M mutation alone. nih.govnih.gov

The L74V mutation is one of the most common mutations associated with ddI resistance. natap.orgwikipedia.org It typically confers a 4- to 10-fold reduction in susceptibility to ddI. natap.org This mutation is frequently selected in patients undergoing ddI monotherapy. natap.orgnih.gov While the L74V mutation's primary impact is on ddI susceptibility, its presence can also influence the effectiveness of other NRTIs. nih.gov

Interestingly, the L74V mutation can lead to increased susceptibility to zidovudine (AZT). nih.govnih.gov This antagonistic relationship is a key consideration in clinical practice. However, when L74V is present with other mutations, such as thymidine (B127349) analog mutations (TAMs), it can contribute to cross-resistance to other NRTIs like abacavir and tenofovir. nih.gov The L74V mutation confers resistance to ddI by altering the substrate recognition capabilities of the reverse transcriptase. nih.gov In children failing an abacavir-based first-line regimen, high levels of cross-resistance to ddI were observed, largely attributed to the L74V/I mutations. krisp.org.za

The K65R mutation is another significant mutation that confers resistance to ddI, although it is selected less frequently than L74V. natap.orgnih.gov This mutation has been observed in patients on long-term ddI therapy and can lead to a three- to five-fold decrease in ddI susceptibility in vitro. natap.org The K65R mutation is also selected by other NRTIs, including tenofovir, abacavir, and stavudine. nih.govmdpi.com

The mechanism of resistance associated with the K65R mutation involves enhanced discrimination against the incorporation of ddI-triphosphate. mdpi.com Structurally, the K65R mutation is thought to cause a repositioning of the catalytic aspartates in the RT active site, thereby hindering the incorporation of the NRTI. This mutation generally leads to low- to intermediate-level resistance to most NRTIs but can hypersensitize the virus to AZT. nih.gov There is a noted antagonism between the K65R mutation and TAMs; the presence of TAMs can reduce the level of resistance conferred by K65R to ddI. nih.gov

The M184V mutation is most commonly associated with high-level resistance to lamivudine (3TC) and emtricitabine (FTC). nih.govmdpi.com However, it also has a notable impact on ddI susceptibility. While some in vitro studies using site-directed mutagenesis have shown that M184V can cause a five-fold decrease in ddI susceptibility, clinical observations suggest that this mutation may not negatively affect the clinical response to ddI. natap.org In fact, some studies have indicated that the presence of the M184V/I mutation may have a positive impact on the virologic response to ddI. natap.org

The M184V mutation can be selected by ddI, although this is less common than its selection by 3TC. nih.gov The primary resistance mechanism of M184V is a steric clash between the valine side chain and the incoming NRTI, which hinders its incorporation. nih.gov While M184V alone can confer low-level resistance to ddI, its presence can have complex interactions with other resistance mutations. nih.gov

The T69D and V75T mutations are also associated with reduced susceptibility to ddI. The T69D mutation has been shown to reduce susceptibility to ddI. plos.orgnatap.org It is often found in combination with other NRTI resistance mutations. nih.gov

The V75T mutation, selected in vitro by stavudine, confers cross-resistance to ddI. oup.com It has been shown to cause an approximately five-fold reduction in ddI sensitivity in vitro. natap.org Studies have indicated that the V75T mutation may contribute as much to reduced ddI susceptibility as it does to stavudine resistance. stanford.edu

Nucleotide Excision Mechanisms of Resistance

Besides the discrimination pathway, another crucial mechanism of resistance to NRTIs, including ddI, is nucleotide excision. stanford.edu This process involves the removal of the chain-terminating NRTI monophosphate from the end of the viral DNA by the reverse transcriptase, allowing DNA synthesis to resume. nih.gov

This excision reaction is essentially the reverse of the polymerase reaction and is dependent on a pyrophosphate donor, which is typically ATP in infected cells. nih.gov Certain mutations, particularly TAMs, enhance the rate of this excision reaction, leading to resistance. While the Q151M mutation primarily confers resistance through discrimination, it has been shown that RTs with this mutation have a decreased ability for NRTI excision. nih.gov The accessory mutation V75I, often part of the Q151M complex, further diminishes the excision capability of the enzyme. nih.gov In contrast, the L74V mutation, while conferring resistance through altered substrate recognition, has been shown to counteract the enhanced excision of zidovudine monophosphate associated with TAMs. nih.gov This highlights the complex interplay between different resistance mutations and their effects on both discrimination and excision pathways.

| Mutation/Complex | Fold Reduction in ddI Susceptibility | Associated Cross-Resistance | Mechanism of Resistance |

| Q151M Complex | High-level stanford.edu | d4T, ABC, TDF, 3TC, FTC stanford.edu | Enhanced discrimination asm.org |

| L74V | 4- to 10-fold natap.org | ABC, TDF (with TAMs) nih.gov | Altered substrate recognition nih.gov |

| K65R | 3- to 5-fold natap.org | TDF, ABC, d4T nih.gov | Enhanced discrimination mdpi.com |

| M184V/I | ~5-fold (in vitro) natap.org | 3TC, FTC (high-level) nih.gov | Steric hindrance nih.gov |

| T69D | Reduced susceptibility plos.orgnatap.org | ddC nih.gov | Not fully characterized |

| V75T | ~5-fold natap.org | d4T, ddC oup.com | Not fully characterized |

ATP/Pyrophosphate-Dependent Excision Processes

One of the key mechanisms of resistance to nucleoside reverse transcriptase inhibitors (NRTIs), including ddI, is the selective removal of the chain-terminating drug from the 3' end of the viral DNA. mdpi.com This process, known as excision, is a reversal of the polymerization reaction and is catalyzed by the reverse transcriptase itself. wikipedia.orgpnas.org The reaction involves a nucleophilic attack on the phosphodiester bond of the chain-terminated primer. mdpi.com This can be accomplished through two related processes: pyrophosphorolysis, which uses inorganic pyrophosphate (PPi), or, more commonly under physiological conditions, an ATP-dependent reaction. pnas.orgnih.govplos.org

In the ATP-dependent pathway, ATP serves as the pyrophosphate donor, with its β and γ phosphates participating in the reaction. nih.gov This results in the release of a dinucleoside tetraphosphate, effectively unblocking the primer and allowing DNA synthesis to resume. pnas.orgplos.org While this mechanism is a primary pathway for resistance to thymidine analogues like zidovudine (AZT), its efficiency varies for different NRTIs. nih.govbenthamdirect.com Specifically, the excision of the active metabolite of ddI, dideoxyadenosine monophosphate (ddAMP), is often difficult to detect and considered inefficient compared to the removal of AZT monophosphate (AZTMP). benthamdirect.comasm.org

Certain mutations in the reverse transcriptase, known as thymidine analogue mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, significantly enhance the rate of ATP-dependent excision. wikipedia.orgasm.orgresearchgate.net These mutations are believed to create or improve a binding site for ATP, facilitating the removal process. nih.govresearchgate.net

Interactions Between Different Resistance Pathways and their Molecular Basis

Viral resistance to ddI is complicated by the interplay between different resistance mutations and pathways. The genetic background of the virus and the specific combination of antiretroviral drugs used can select for complex mutational patterns with antagonistic or synergistic effects. nih.gov

The L74V mutation, commonly selected by ddI therapy, is a discrimination-based mutation that reduces the incorporation of ddI-triphosphate. nih.gov While it primarily confers resistance to ddI, it can also increase susceptibility to AZT. penta-id.org However, when L74V appears in combination with TAMs, it can contribute to cross-resistance to other NRTIs like abacavir and tenofovir. nih.gov

Another key mutation, M184V, selected by lamivudine (3TC) or emtricitabine (FTC), demonstrates a significant antagonistic interaction with the excision pathway. M184V diminishes the ATP-mediated removal of chain terminators, thereby resensitizing viruses with TAMs to drugs like AZT. nih.gov Its effect on ddI susceptibility is complex, with some data suggesting reduced susceptibility while others show no significant impact in a clinical setting. nih.gov

The Q151M mutation, often accompanied by A62V, V75I, F77L, and F116Y, forms the "Q151M complex," which confers broad resistance to multiple NRTIs, including ddI, AZT, and stavudine (d4T). nih.govnih.govmdpi.com This pathway represents a significant alternative to the primary excision (TAMs) pathway and is often selected in patients treated with combinations like AZT plus ddI. plos.orgnih.gov The Q151M complex functions through enhanced substrate discrimination. nih.govresearchgate.net

The choice of therapeutic regimen heavily influences which resistance pathway emerges. For instance, the combination of a thymidine analogue like AZT with ddI increases the likelihood of selecting for the Q151M mutation, a pattern not typically observed with either drug used as monotherapy. nih.gov Conversely, including AZT in a regimen can suppress the selection of other ddI-associated mutations like K65R and L74V. penta-id.org

| Mutation/Pathway | Interaction with ddI Resistance | Molecular Basis |

| L74V | Primary ddI resistance mutation. | Discrimination: Reduced incorporation of ddI-TP. nih.gov |

| TAMs | Can confer cross-resistance when combined with other mutations. | Excision: Enhanced ATP-mediated removal of NRTIs. wikipedia.org |

| M184V | Antagonistic to TAMs; complex effect on ddI. | Reduces efficiency of excision pathway. nih.gov |

| Q151M Complex | High-level, multi-drug resistance including to ddI. | Discrimination: Altered dNTP-binding pocket. nih.govresearchgate.net |

Structural Analysis of Reverse Transcriptase Mutations and Substrate Interactions

Structural studies of mutant HIV-1 reverse transcriptase enzymes have provided critical insights into the molecular basis of drug resistance. Crystallography of RT in complex with DNA and incoming nucleotides reveals how specific mutations affect substrate binding and inhibitor recognition. nih.govmdpi.com

The Q151M Mutation: The Q151M mutation, a key pathway for ddI resistance, causes significant conformational changes in the dNTP-binding pocket of the RT. nih.govresearchgate.net Structural analyses of the Q151M mutant RT show that the mutation perturbs the binding pocket, likely existing in multiple conformations. researchgate.net When part of the Q151M complex (with A62V, V75I, F77L, F116Y), compensatory mutations such as F116Y help to restrict the flexibility of the mutated M151 residue, which helps restore the enzyme's DNA polymerization efficiency while maintaining its ability to discriminate against multiple NRTIs. nih.govresearchgate.net The altered pocket in the Q151M complex features the removal of a hydrogen bond between Q151 and R72, a key residue for dNTP binding. researchgate.net

The L74V Mutation: In contrast to the widespread changes seen with some resistance mutations, the ddI-resistance mutation L74V does not induce significant conformational changes in the main chain of the p66 polymerase subunit of the RT. pnas.org This suggests that its resistance mechanism is not due to long-range structural effects on the active site. Instead, the L74V mutation is thought to mediate resistance through altered substrate recognition, directly affecting the interaction between the enzyme and the incoming nucleoside triphosphate analogue. nih.gov

The K65R Mutation: The K65R mutation also confers resistance to ddI. nih.gov The K65 residue is located in the "fingers" subdomain of the RT and interacts with the γ-phosphate of the incoming nucleotide. mdpi.com The mutation to arginine (R) is thought to cause resistance by discriminating against certain NRTIs, including the active form of ddI. mdpi.commdpi.com

These structural findings highlight that there is no single mechanism for ddI resistance. Instead, different mutations employ distinct strategies, from subtle alterations in substrate recognition at the active site to more complex conformational rearrangements of the nucleotide-binding pocket. nih.govpnas.org

Synthetic and Biosynthetic Approaches to 2 ,3 Dideoxyinosine

Bioretrosynthetic Pathway Engineering

A groundbreaking approach termed "bioretrosynthesis" has been successfully applied to construct a biosynthetic pathway for didanosine (B1670492). nih.govvanderbilt.eduvanderbilt.eduthekurzweillibrary.com This strategy, inspired by the principles of retrograde evolution, involves assembling and evolving a metabolic pathway in the reverse direction of its natural biosynthesis. nih.govthekurzweillibrary.com

Assembly and Evolution of Didanosine Synthesis Pathways

The construction of a de novo pathway for ddI synthesis began with a proposed three-enzyme cascade analogous to sugar and nucleoside metabolism. nih.govmdpi.com This initial pathway involved the phosphorylation of 2',3'-dideoxyribose by a ribokinase (RK), followed by the conversion of the resulting 2',3'-dideoxyribose 5-phosphate to 2',3'-dideoxyribose 1-phosphate by a 1,5-phosphopentomutase (PPM). nih.govrsc.orgnih.gov The final step was the addition of hypoxanthine (B114508) to this product by a purine (B94841) nucleoside phosphorylase (PNP) to yield didanosine. nih.govrsc.orgnih.gov

Through a process of directed evolution and structure-based protein engineering, this pathway was systematically optimized. nih.govvanderbilt.eduvanderbilt.edunih.gov A key and unexpected discovery during this process was a "pathway-shortening bypass." nih.govvanderbilt.eduvanderbilt.edunih.gov An engineered variant of the ribokinase (RK) was found to possess a novel 1'-phosphorylation activity, which eliminated the need for the phosphopentomutase (PPM) enzyme altogether, resulting in a more efficient two-step pathway. nih.govrsc.orgresearchgate.net This streamlined pathway demonstrated a remarkable 9,500-fold change in nucleoside production selectivity and a 50-fold increase in didanosine production compared to the original progenitor pathway. nih.govvanderbilt.eduvanderbilt.edunih.gov

Identification of Metabolic Progenitor Enzymes for Engineered Pathways

The selection of suitable progenitor enzymes was crucial for the success of the bioretrosynthetic approach. nih.gov Researchers drew parallels from established sugar and nucleoside metabolic pathways to identify candidate enzymes. nih.govmdpi.com For the initial three-step pathway, a ribokinase (RK), a 1,5-phosphopentomutase (PPM), and a purine nucleoside phosphorylase (PNP) were chosen as the starting points for engineering. nih.govrsc.org The E. coli variant of ribokinase was ultimately selected for the full pathway due to its superior performance and extensive characterization. nih.gov The purine nucleoside phosphorylase was also a key target for evolution to enhance its activity towards the non-natural substrate. nih.gov

ATP Regeneration Cycles in Biosynthetic Systems

The initial enzymatic steps in the engineered pathway, particularly the phosphorylation by ribokinase, require adenosine (B11128) triphosphate (ATP) as a cofactor. nih.govnih.govacs.org High concentrations of ATP, however, were found to inhibit the activity of phosphopentomutase (PPM). nih.govacs.org To overcome this, an ATP regeneration cycle was incorporated into the system. nih.govmdpi.comrsc.org This cycle, often involving enzymes like adenylate kinase (AK) and pyruvate (B1213749) kinase (PK), maintains a steady, sub-inhibitory concentration of ATP over the course of the reaction, ensuring the efficient functioning of the entire pathway. nih.govrsc.org

Enzyme Engineering for Non-Natural Substrate Specificity

A significant challenge in creating the ddI biosynthetic pathway was engineering enzymes to efficiently recognize and process non-natural substrates. nih.govacs.org Both directed evolution and structure-based design were employed to modify the substrate specificity of the chosen progenitor enzymes. nih.govvanderbilt.eduvanderbilt.edunih.gov

Strategies for Increasing Turnover and Improving Substrate Selectivity

The primary goals of the enzyme engineering efforts were to increase the turnover rate for the non-natural dideoxy-substrates and to enhance the selectivity for these substrates over their natural counterparts. nih.gov For instance, the purine nucleoside phosphorylase (PNP) was evolved, leading to a significant increase in didanosine production. nih.gov Similarly, 1,5-phosphopentomutase (PPM) was engineered to better accept 2',3'-dideoxyribose 5-phosphate, resulting in a 700-fold change in substrate selectivity and a 3-fold increase in turnover in cell lysate. nih.govvanderbilt.eduvanderbilt.edunih.gov The most dramatic improvement came from the engineering of ribokinase. A single mutation in the active site of the E. coli ribokinase (Asp16Ala) not only improved its activity on the non-natural substrate but also conferred the novel 1'-phosphorylation activity that led to the pathway-shortening bypass. nih.govresearchgate.net This engineered RK variant, when incorporated into the pathway, led to a 50-fold increase in didanosine formation compared to the pathway with all wild-type enzymes. nih.gov

Development of Molecular Biological Tools for ddI Synthesis

The successful synthesis of ddI through bioretrosynthesis highlights the power of modern molecular biology tools. sciepublish.comhudsonlabautomation.comnih.gov Techniques such as directed evolution, which involves generating and screening vast libraries of enzyme variants, were central to optimizing the pathway. nih.govacs.org Structure-based protein design, guided by the three-dimensional structures of the enzymes, allowed for targeted mutations to alter substrate binding and catalytic activity. nih.gov Furthermore, the assembly of multi-enzyme cascades, both in vitro and potentially in vivo, relies on a sophisticated understanding of gene expression, protein purification, and metabolic engineering principles. nih.govnih.govfrontiersin.org These molecular tools are not only crucial for developing novel biosynthetic pathways but also for creating more robust and efficient biocatalysts for the production of valuable pharmaceuticals like didanosine. nih.govhudsonlabautomation.comnih.gov

Advanced Research Methodologies and Future Perspectives for 2 ,3 Dideoxyinosine Research

Molecular Modeling and Computational Chemistry Approaches

Molecular modeling and computational chemistry have become indispensable tools in the study and development of nucleoside analogs like 2',3'-dideoxyinosine (ddI). tarosdiscovery.comkallipos.gr These in silico methods provide profound insights into molecular structures, physicochemical properties, and interactions with biological targets, thereby guiding drug design and optimization. tarosdiscovery.comconsensus.app

Structure-Aided Drug Design in Nucleoside Analogue Research

Structure-aided drug design (SADD) leverages the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and specificity. annualreviews.org In the context of nucleoside analogue research, SADD has been instrumental in understanding the mechanism of action of drugs like ddI and in the development of new antiviral agents. annualreviews.orgscielo.br

The primary target for ddI is the HIV-1 reverse transcriptase (RT). drugbank.comprobes-drugs.org By analyzing the crystal structure of HIV-1 RT in complex with its substrates and inhibitors, researchers can identify key amino acid residues in the active site that are crucial for binding and catalysis. This knowledge allows for the rational design of nucleoside analogues with modified sugar or base moieties that can more effectively inhibit the enzyme. For instance, the absence of the 3'-hydroxyl group in ddI is a key structural feature that leads to chain termination during viral DNA synthesis. drugbank.com

Computational techniques such as molecular docking are employed to predict the binding mode and affinity of new ddI analogues to the HIV-1 RT active site. scielo.br These simulations help in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational changes that occur upon drug binding and the stability of the drug-target complex. mdpi.com

A study focusing on the structural analysis of ddI using 500-MHz 1H-NMR spectroscopy and ab-initio molecular orbital calculations revealed that the sugar moiety of ddI in solution predominantly adopts a North-type conformation. nih.gov This contrasts with its South-type geometry observed in the X-ray crystal structure, highlighting the importance of considering solution-state conformations in drug design. nih.gov

Application of Molecular Descriptors and Fingerprints in Mechanistic Drug Interaction Analysis

DDIs can occur when two or more drugs are co-administered, leading to altered pharmacokinetic or pharmacodynamic profiles. nih.gov Molecular descriptors can help in identifying the structural features of ddI that may contribute to its interaction with other drugs. For example, descriptors related to lipophilicity, hydrogen bonding capacity, and molecular size can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, which are often the basis of pharmacokinetic DDIs. mdpi.com

Molecular fingerprints, which are bit strings representing the presence or absence of specific structural fragments, can be used to assess the similarity between ddI and other drugs. arxiv.org This information can be used to predict the likelihood of DDIs based on the principle that structurally similar molecules may share similar interaction profiles. arxiv.org For instance, if a known inhibitor of a particular metabolic enzyme shares structural similarities with ddI, it might be predicted that ddI could also interact with that enzyme.

Recent advancements in deep learning and the use of models like StructNet-DDI, which utilize Morgan fingerprints and molecular descriptors, have shown promise in accurately predicting DDIs by capturing crucial features from the chemical structures of drug molecules. mdpi.com

In Vitro Systems for Mechanistic Investigations

In vitro systems are essential for elucidating the underlying mechanisms of a drug's action, metabolism, and potential for interactions at a cellular and molecular level. encyclopedia.pub For 2',3'-dideoxyinosine (ddI), various in vitro models have been employed to understand its metabolic pathways and its interactions with cellular components like enzymes and transporters. liverpool.ac.uknih.gov

Utilization of Recombinant Enzyme Systems and Cellular/Tissue Models

Recombinant enzyme systems allow for the study of a specific enzyme's role in the metabolism of a drug in a controlled environment. In the case of ddI, human blood has been shown to extensively metabolize it to hypoxanthine (B114508), primarily due to the high concentration of purine (B94841) nucleoside phosphorylase (PNP) in erythrocytes. liverpool.ac.uk Studies using recombinant PNP have confirmed that ddI is a substrate for this enzyme. researchgate.netnovocib.com In contrast, human liver cytosol and intestinal mucosa show very little metabolism of ddI. liverpool.ac.uk

Cellular models, such as peripheral blood mononuclear cells (PBMCs), are crucial for studying the intracellular pharmacology of ddI. encyclopedia.pubnih.gov These cells are a primary target for HIV, and understanding the transport and phosphorylation of ddI within them is key to understanding its antiviral efficacy. nih.gov Studies in PBMCs have been used to investigate drug-drug interactions at the level of cellular transport. nih.gov Furthermore, cell culture systems have been used to demonstrate the inhibitory effect of ddI on viral replication. nih.gov

Tissue models, such as primary cultures of human proximal tubular cells, are valuable for investigating renal drug transport and disposition, which is a key elimination pathway for many nucleoside analogs. encyclopedia.pub

A notable application of recombinant enzymes was in the bioretrosynthetic construction of a didanosine (B1670492) biosynthetic pathway. researchgate.netnih.gov By engineering enzymes like purine nucleoside phosphorylase, 1,5-phosphopentomutase, and ribokinase, researchers were able to create a pathway for the synthesis of ddI in vitro and in vivo in recombinant E. coli, significantly increasing its production. researchgate.netnih.govmdpi.com

Assessment of Metabolism-Based and Transporter-Mediated Interactions at a Mechanistic Level

The investigation of metabolism-based and transporter-mediated interactions is critical for predicting and understanding potential drug-drug interactions (DDIs). uzh.chresearchgate.net For ddI, in vitro systems have been instrumental in identifying the key players in its metabolism and transport.

Metabolism-Based Interactions: Studies have shown that ddI is a substrate for purine nucleoside phosphorylase (PNP). liverpool.ac.ukresearchgate.net Inhibition of this metabolic pathway has been demonstrated with known inhibitors of PNP and its natural substrates. liverpool.ac.uk This suggests that co-administration of drugs that are also substrates or inhibitors of PNP could potentially alter the metabolism of ddI.

Transporter-Mediated Interactions: The transport of nucleoside analogs like ddI across cell membranes is mediated by various transporter proteins, including concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). nih.govresearchgate.net In vitro studies using cell lines expressing specific transporters have helped to identify which of these are involved in the uptake and efflux of ddI. For instance, it has been suggested that the human equilibrative nucleoside transporter 2 (hENT2) is more important than hENT1 for the cellular uptake of didanosine. uzh.ch

Furthermore, interactions with efflux transporters such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP) have been investigated. nih.gov While some evidence suggests ddI may be a P-gp substrate, it does not appear to inhibit P-gp activity. nih.gov Other studies have indicated that ddI does not have an inhibitory effect on BCRP. nih.gov Co-administration of ddI with drugs that are substrates or inhibitors of these transporters could lead to altered intracellular concentrations and potential DDIs. hiv-druginteractions.org For example, while acamprosate's exact renal transporter is unknown, it is speculated that it may compete with ddI (a substrate of OAT1) for tubular secretion. hiv-druginteractions.org

Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Understanding

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict and understand the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.govfrontiersin.orgnih.gov By integrating drug-specific physicochemical properties with detailed physiological and anatomical information of the species, PBPK models can simulate the concentration-time profiles of a drug in various tissues and organs. nih.govfrontiersin.org This mechanistic approach is increasingly utilized in drug development and for predicting drug-drug interactions (DDIs). nih.govfrontiersin.org

For 2',3'-dideoxyinosine (ddI), PBPK modeling can provide valuable insights into its pharmacokinetic behavior and the factors that may influence it. researchgate.net PBPK models for ddI would typically incorporate parameters such as its solubility, permeability, and affinity for metabolic enzymes and transporters, along with physiological parameters like organ blood flow and tissue volumes. dntb.gov.uaresearchgate.net

One of the key applications of PBPK modeling is the prediction of DDIs. nih.govfrontiersin.org By building PBPK models for both ddI and a co-administered drug, it is possible to simulate the impact of one drug on the pharmacokinetics of the other. For example, a PBPK model could be used to predict how an inhibitor of a specific renal transporter might affect the clearance of ddI. hiv-druginteractions.org These models can help to identify clinically relevant interactions early in the drug development process and can inform the design of clinical DDI studies. frontiersin.org

Furthermore, PBPK models can be used to explore the pharmacokinetics of ddI in special populations where clinical studies may be limited, such as in patients with renal impairment or in different age groups. frontiersin.orgopenresearchafrica.org For instance, a maternal-fetal PBPK model was developed to predict fetal exposure to drugs, which could be applied to assess the potential risks of ddI during pregnancy. researchgate.net

The development and validation of PBPK models rely on data from in vitro and in vivo studies. researchgate.net In vitro data on metabolism and transport kinetics, such as that obtained from recombinant enzyme and cellular systems, are crucial inputs for building the model. frontiersin.org Clinical pharmacokinetic data from studies in healthy volunteers and patients are then used to validate and refine the model predictions. researchgate.netfrontiersin.org

A summary of key considerations for developing a PBPK model for ddI is presented in the table below.

| Component | Parameters for ddI | Source of Data | Relevance to Mechanistic Understanding |

| Physicochemical Properties | Molecular weight, pKa, logP, solubility, permeability | Experimental data, in silico prediction | Governs absorption and distribution processes |

| Absorption | Oral bioavailability, absorption rate constant | Clinical pharmacokinetic studies | Predicts rate and extent of drug uptake from the gastrointestinal tract |

| Distribution | Tissue-to-plasma partition coefficients (Kp) | In vitro tissue binding studies, in silico prediction | Describes the extent of drug distribution into various tissues and organs |

| Metabolism | Metabolic pathways (e.g., via PNP), enzyme kinetics (Km, Vmax) | In vitro metabolism studies with recombinant enzymes and liver microsomes | Quantifies the rate of metabolic clearance and potential for metabolism-based DDIs |

| Transport | Affinity for uptake and efflux transporters (e.g., CNTs, ENTs, P-gp) | In vitro transporter assays in cell lines | Determines the role of transporters in drug disposition and transporter-mediated DDIs |

| Excretion | Renal clearance, urinary excretion fraction | Clinical pharmacokinetic studies | Quantifies the rate of drug elimination through the kidneys |

Table 1: Key Components and Parameters for a Physiologically Based Pharmacokinetic (PBPK) Model of 2',3'-Dideoxyinosine (ddI).

Extrapolation of In Vitro Data for Mechanistic Insights

The translation of experimental results from a controlled in vitro setting to predict complex biological phenomena in vivo is a critical challenge in pharmacology. wikipedia.org This process, known as in vitro to in vivo extrapolation (IVIVE), is essential for gaining mechanistic insights into the action of drugs like ddI. wikipedia.org A primary tool in this endeavor is physiologically based pharmacokinetic (PBPK) modeling. wikipedia.orgnih.gov

PBPK models are mathematical representations of the body's physiological and biochemical processes, where organs and tissues are defined as compartments with realistic physiological volumes and blood flows. nih.gov These models integrate data from in vitro experiments to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound within a whole organism. wikipedia.org For ddI, in vitro data on its metabolism, transport, and interaction with viral enzymes can be used as parameters in a PBPK model. nih.govtandfonline.com For instance, research on ddI has utilized PBPK models to predict its distribution into the central nervous system, a crucial aspect of its antiviral efficacy. nih.gov

The process of quantitative IVIVE (qIVIVE) uses a benchmark concentration from in vitro toxicity or efficacy assays as a starting point. researchgate.net This concentration is then used within the PBPK model, which accounts for factors like metabolic conversion and human physiological parameters, to estimate the human equivalent dose required to achieve a similar effective concentration at the target site in vivo. researchgate.net While in vitro data alone can provide qualitative predictions about potential drug interactions, integrating them into a PBPK framework allows for a more quantitative and mechanistic understanding, helping to anticipate clinical outcomes before human trials. tandfonline.comnih.gov This approach moves beyond simple correlations to simulate the dynamic interplay of factors affecting the drug's behavior in the body. nih.gov

Quantitative Frameworks for Investigating Drug Combinations

Investigating the interactions of ddI with other drugs requires robust quantitative frameworks that can predict the nature and magnitude of these interactions. Drug-drug interactions (DDIs) can alter a drug's efficacy and are a significant concern in clinical practice, particularly for antiretroviral therapies that often involve multi-drug regimens. nih.govasm.org

Physiologically based pharmacokinetic (PBPK) modeling serves as a cornerstone for this purpose. nih.gov By creating separate, verified PBPK models for ddI and a co-administered drug, researchers can simulate their combined use. This integrated model can predict how one drug might alter the metabolic pathways or transport of the other, leading to changes in plasma concentration and potential toxicity or loss of efficacy. nih.gov These models can incorporate the effects of parent drugs and their active metabolites, providing a comprehensive view of the interaction. nih.gov

Another quantitative approach involves analyzing existing clinical pharmacokinetic data from similar drug combinations. asm.org This method leverages known DDI magnitudes to build a predictive framework. For antiretroviral drugs, for example, parameters derived from studies with strong inhibitors or inducers of key metabolic enzymes (like CYP3A4) can be used to estimate the effect of weaker interacting drugs. asm.org This framework can quantify potential DDIs, helping to rationalize dose adjustments when direct clinical data for a specific combination, such as one involving ddI, is unavailable. asm.org

Computational frameworks like INDI (INferring Drug Interactions) offer a different angle, using similarity-based prediction to infer both pharmacokinetic and pharmacodynamic DDIs. nih.gov Such models can classify interactions, for instance, as being related to a common metabolizing enzyme or not, and even predict the potential severity of the interaction. nih.gov

Table 1: Comparison of Quantitative Frameworks for DDI Investigation

| Framework | Methodology | Application to ddI Research | Key Advantage |

|---|---|---|---|

| PBPK Modeling | Mechanistic simulation of drug ADME based on physiological parameters and in vitro data. nih.gov | Predicts how co-administered drugs alter ddI's pharmacokinetics by simulating shared metabolic or transport pathways. | Provides quantitative, mechanistic predictions of DDI magnitude. nih.gov |

| Clinical Data Analysis | Uses clinical pharmacokinetic data from similar drug combinations to predict uncharacterized interactions. asm.org | Quantifies potential DDIs with ddI by extrapolating from data on other antiretrovirals with similar metabolic profiles. | Leverages existing clinical data to inform predictions for new combinations. asm.org |

| Computational Inference (e.g., INDI) | Employs similarity-based algorithms to infer DDIs from various drug properties. nih.gov | Predicts potential pharmacokinetic and pharmacodynamic interactions for ddI based on its known properties. | Allows for large-scale screening and inference of interactions without direct experimental data. nih.gov |

Artificial Intelligence and Deep Learning in Mechanistic Drug Interaction Prediction

Artificial intelligence (AI) and its subfield, deep learning, are revolutionizing the prediction of drug-drug interactions (DDIs). zenodo.orgoup.com These advanced computational methods can analyze vast and complex datasets to identify patterns that are not apparent through traditional analysis, offering a powerful tool for predicting the mechanistic basis of DDIs involving ddI. zenodo.orgnih.gov

Deep learning models can integrate diverse data types—including chemical structures, genomic data, and clinical phenotypes—to learn feature representations that are predictive of interactions. oup.comnih.gov Unlike traditional methods that rely on predefined rules, deep learning algorithms can automatically extract relevant features from raw data, such as the SMILES (Simplified Molecular-Input Line-Entry System) strings or graphical representations of molecules. mdpi.comroyalsocietypublishing.org This allows for the discovery of novel, higher-order interactions that might be missed by conventional approaches. royalsocietypublishing.org

Similarity-Based and Network-Based Methods for Interaction Mechanisms

Within the realm of AI, similarity-based and network-based methods are two prominent approaches for predicting DDI mechanisms. oup.comoup.com These methods are foundational to many machine learning models used to assess drugs like ddI.

Similarity-Based Methods operate on the principle that drugs with similar properties are likely to have similar interaction profiles. oup.com Similarity can be calculated based on various features, including:

Chemical Structure: Comparing 2D or 3D molecular structures. oup.com

Target Proteins: Assessing overlap in the biological targets of two drugs. d-nb.info

Side Effect Profiles: Finding correlations in adverse effects. oup.com

Gene Expression Changes: Comparing how drugs alter gene activity. royalsocietypublishing.org

Anatomical Therapeutic Chemical (ATC) Classification: Grouping drugs by their therapeutic use. frontiersin.org

By quantifying these similarities, algorithms can predict that ddI might interact with a novel compound if that compound is highly similar to a drug already known to interact with ddI. oup.com

Network-Based Methods represent drugs and their interactions as a complex network, where drugs are nodes and interactions are edges. d-nb.infofrontiersin.org This DDI network provides crucial information for predicting new interactions, which is framed as a link prediction task. oup.comd-nb.info Algorithms can analyze the topology of this network to identify patterns and infer missing connections (i.e., undiscovered DDIs). aimspress.com For instance, if ddI and another drug are closely clustered in the network or share many common neighbors, it suggests a higher probability of a direct interaction. These networks can be enhanced by integrating multiple data sources, creating heterogeneous graphs that include not just drugs but also proteins, genes, and diseases, providing a richer context for prediction. oup.com

Table 2: Comparison of Similarity-Based and Network-Based DDI Prediction Methods

| Method | Core Principle | Example Application for ddI |

|---|---|---|

| Similarity-Based | Similar drugs exhibit similar interactions. oup.com | Predicting an interaction for ddI with a new drug that shares a similar chemical substructure or target protein with a known interacting drug. |

| Network-Based | The structure of the known DDI network can predict new interactions. d-nb.info | Identifying ddI as a likely interactor with another drug if both are positioned closely within a drug-interaction network graph. |

Feature Extraction from Molecular Structures for Predictive Modeling

The performance of predictive models in pharmacology heavily relies on the way molecules are represented digitally. nih.gov Feature extraction from the molecular structure of ddI is a critical first step in building accurate models for predicting its activity and interactions. mdpi.com Deep learning and other machine learning techniques excel at learning from these features to make predictions. mdpi.com

Several methods are used to represent molecular structures for computational analysis:

Molecular Fingerprints: These are bit strings that encode structural information. For example, Extended-Connectivity Fingerprints (ECFPs) represent the presence or absence of specific substructures and atomic environments within a molecule. nih.gov

SMILES Strings: The Simplified Molecular-Input Line-Entry System is a textual representation of a molecule's structure. nih.gov Deep learning models like Recurrent Neural Networks (RNNs) and Transformers can process these strings to learn features relevant to a drug's properties. mdpi.comacs.org

Molecular Graphs: In this representation, atoms are nodes and bonds are edges. nih.gov Graph Neural Networks (GNNs), such as Graph Convolutional Networks (GCNs) and Graph Isomorphism Networks (GINs), are specifically designed to learn features directly from this graph structure, capturing topological and chemical information. nih.govresearchgate.net

For ddI (Didanosine), specific biochemical properties can be extracted and their importance ranked for predictive modeling. A Monte Carlo Feature Selection (MCFS) method can be used to identify the most informative features from hundreds of possibilities, revealing which amino acid properties in a target enzyme, for example, are most critical for the interaction with ddI. researchgate.net This process helps in reducing noise and improving the accuracy of the subsequent predictive model. researchgate.net